In-Depth Technical Guide to the Characterization of Carbazole-9-ethanol (CAS: 1484-14-6)
In-Depth Technical Guide to the Characterization of Carbazole-9-ethanol (CAS: 1484-14-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Carbazole-9-ethanol (CAS Number: 1484-14-6), a key intermediate in the synthesis of various functional molecules. This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its applications.
Core Compound Information
Carbazole-9-ethanol, also known as 2-(9H-carbazol-9-yl)ethanol, is a derivative of carbazole featuring a hydroxyethyl group attached to the nitrogen atom.[1] Its unique structure makes it a valuable building block in medicinal chemistry and materials science.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of Carbazole-9-ethanol is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Boiling Point | 414.7 °C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Solubility | Sparingly soluble in water. | |
| ¹H NMR | Data not explicitly available in search results. | |
| ¹³C NMR | Data not explicitly available in search results. | |
| IR Spectroscopy | Characteristic peaks for O-H, C-O, and aromatic C-H bonds expected. | |
| Mass Spectrometry | Molecular ion peak [M]+ expected at m/z 211. |
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of Carbazole-9-ethanol are provided below.
Synthesis of Carbazole-9-ethanol
A common method for the synthesis of Carbazole-9-ethanol involves the N-alkylation of carbazole with a suitable ethanol derivative.
Materials:
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Carbazole
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2-Chloroethanol or 2-Bromoethanol
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Sodium Hydroxide (NaOH)
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Methyl Ethyl Ketone (MEK)
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Diethyl ether
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Silica gel for column chromatography
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Benzene
Procedure:
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A mixture of carbazole (e.g., 16 g), sodium hydroxide (e.g., 14 g), and purified water (e.g., 7 ml) is prepared in methyl ethyl ketone (e.g., 80 ml).
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The mixture is heated to reflux with stirring for 30 minutes.
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While refluxing, 2-chloroethanol (e.g., 13 ml) is added dropwise over 1 hour.
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The mixture is refluxed for an additional 3 hours.
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An additional portion of sodium hydroxide (e.g., 8 g) is added.
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While refluxing, another portion of 2-chloroethanol (e.g., 13 ml) is added dropwise over 1 hour.
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The reaction mixture is then refluxed for 24 hours.
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After cooling to room temperature, the mixture is poured into a large volume of purified water (e.g., 3 L) and extracted with diethyl ether.
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The ether layer is separated, and the solvent is removed using a rotary evaporator.
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The crude product is purified by column chromatography on silica gel using benzene as the eluent to isolate Carbazole-9-ethanol.
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
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Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
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Sample Preparation: A small amount of the purified Carbazole-9-ethanol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Analysis: The spectrum is expected to show signals corresponding to the aromatic protons of the carbazole ring system and the aliphatic protons of the ethanol group. The integration of the peaks should correspond to the number of protons in each environment.
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¹³C NMR Analysis: The spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the carbazole core and the two carbons of the ethanol side chain.
2. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
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Analysis: The IR spectrum of Carbazole-9-ethanol is expected to show characteristic absorption bands:
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A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
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Strong absorptions in the 1050-1260 cm⁻¹ region due to the C-O stretching vibration.
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Multiple sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of C=C stretching in the aromatic carbazole ring.
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Peaks above 3000 cm⁻¹ corresponding to aromatic C-H stretching.
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3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
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Analysis: The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of Carbazole-9-ethanol (211.26). The fragmentation pattern can provide further structural information.
Visualizations
Synthesis Workflow for Carbazole-9-ethanol
Caption: A flowchart illustrating the synthesis of Carbazole-9-ethanol.
General Characterization Workflow
Caption: A general workflow for the characterization of synthesized compounds.
Applications in Research and Development
Carbazole-9-ethanol serves as a versatile intermediate in several areas of research and development:
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Pharmaceutical Industry: It is a precursor for the synthesis of novel drug candidates. The carbazole scaffold is present in various biologically active molecules with potential anticancer, antibacterial, and anti-inflammatory properties.
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Material Science: This compound is used in the development of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and photovoltaic devices, due to the electron-donating nature of the carbazole moiety.
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Chemical Synthesis: It is a key building block for creating more complex carbazole derivatives with tailored properties for various applications.[1]
